

An In-depth Technical Guide to 2,5,6-trimethyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,5,6-Trimethylbenzoxazole*

Cat. No.: *B090905*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Their unique chemical structure, characterized by the fusion of a benzene and an oxazole ring, imparts a range of valuable properties. In the realm of drug development, the benzoxazole scaffold is recognized as a "privileged" structure due to its prevalence in numerous biologically active molecules. These compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide focuses on a specific derivative, 2,5,6-trimethyl-1,3-benzoxazole, providing a comprehensive overview of its chemical identity, synthesis, and potential biological significance based on current scientific literature.

IUPAC Name: 2,5,6-trimethyl-1,3-benzoxazole^[1]^[2]

Physicochemical Properties

A summary of the key physicochemical properties of 2,5,6-trimethyl-1,3-benzoxazole is presented in the table below. This data is essential for its handling, formulation, and interpretation of its biological activity.

Property	Value	Reference
CAS Number	19219-98-8	[1]
Molecular Formula	C ₁₀ H ₁₁ NO	[1]
Molecular Weight	161.20 g/mol	
Appearance	White to light yellow crystalline powder	
Melting Point	93.5-94 °C	
Boiling Point	287.51°C (estimated)	

Synthesis of 2,5,6-trimethyl-1,3-benzoxazole

The synthesis of benzoxazole derivatives typically involves the condensation of a 2-aminophenol with a carboxylic acid or its equivalent. For 2,5,6-trimethyl-1,3-benzoxazole, the logical precursors are 2-amino-4,5-dimethylphenol and a source of the 2-methyl group, such as acetic acid or its derivatives.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic route for 2,5,6-trimethyl-1,3-benzoxazole, based on established methods for benzoxazole synthesis.



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Caption: Plausible synthetic pathway for 2,5,6-trimethyl-1,3-benzoxazole.

Detailed Experimental Protocol (Hypothetical)

While a specific protocol for 2,5,6-trimethyl-1,3-benzoxazole is not readily available in the cited literature, the following is a representative procedure based on general methods for benzoxazole synthesis.[\[3\]](#)[\[4\]](#)

- Acylation: To a solution of 2-amino-4,5-dimethylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid, add acetic anhydride (1.1 equivalents).
- The reaction mixture is stirred at room temperature for 1-2 hours to form the N-(2-hydroxy-4,5-dimethylphenyl)acetamide intermediate.
- Cyclization: The reaction mixture is then heated to reflux (approximately 120-140 °C) for 2-4 hours. The presence of an acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, can facilitate the cyclodehydration.
- Work-up: After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration.
- Purification: The crude product is washed with a dilute solution of sodium bicarbonate and then with water. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

While specific biological data for 2,5,6-trimethyl-1,3-benzoxazole is limited, the broader class of benzoxazole derivatives has been extensively studied, revealing a range of promising therapeutic activities.

Antimicrobial Activity

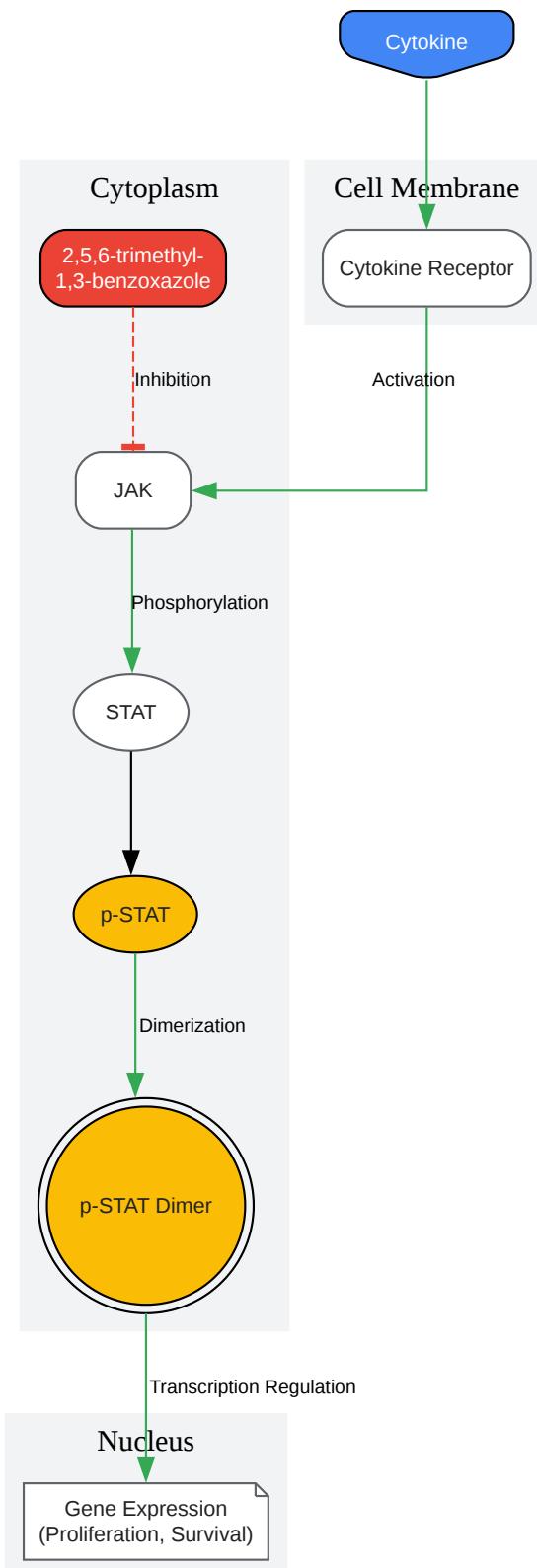
Numerous studies have reported the antibacterial and antifungal properties of 2,5-disubstituted benzoxazoles.[\[5\]](#) The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The table below presents hypothetical minimum inhibitory concentration (MIC) values, illustrating the type of data that would be generated in antimicrobial screening.

Microorganism	MIC (µg/mL) (Hypothetical)
Staphylococcus aureus	16
Escherichia coli	32
Candida albicans	8

Anticancer Activity and Potential Mechanism of Action

Benzoxazole derivatives have emerged as promising anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines.[\[6\]](#)[\[7\]](#) One of the signaling pathways that has been implicated in the action of some benzoxazole derivatives is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[\[8\]](#) This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

The diagram below illustrates a simplified representation of the JAK/STAT signaling pathway and a hypothetical point of inhibition by a benzoxazole derivative.



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Caption: Hypothetical inhibition of the JAK/STAT pathway by a benzoxazole derivative.

In this proposed mechanism, the benzoxazole derivative could potentially inhibit the kinase activity of JAK, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This would block the translocation of STAT dimers to the nucleus and inhibit the transcription of target genes involved in cell proliferation and survival, ultimately leading to an anti-cancer effect. It is important to note that this is a generalized pathway, and the specific molecular interactions of 2,5,6-trimethyl-1,3-benzoxazole would require dedicated experimental validation.

Conclusion

2,5,6-trimethyl-1,3-benzoxazole is a member of the pharmacologically significant benzoxazole class of compounds. While specific, in-depth experimental data for this particular derivative is not extensively available in the public domain, this guide provides a framework for its synthesis and potential biological evaluation based on the well-established chemistry and pharmacology of related benzoxazole structures. The potential for antimicrobial and anticancer activities, possibly through the modulation of key signaling pathways such as JAK/STAT, makes 2,5,6-trimethyl-1,3-benzoxazole and its analogs interesting candidates for further investigation in drug discovery and development programs. Future research should focus on the detailed synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5,6-trimethyl-1,3-benzoxazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090905#iupac-name-for-2-5-6-trimethylbenzoxazole]

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